- Evaluating the Robustness of Metal-Organic Frameworks for Synthetic Chemistry, ACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531

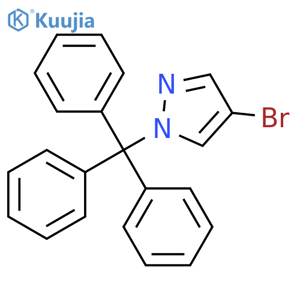

Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)

4-Bromo-1-trityl-1H-pyrazole structure

Product Name:4-Bromo-1-trityl-1H-pyrazole

CAS No:95162-14-4

Molecular Formula:C22H17BrN2

Molecular Weight:389.287784337997

MDL:MFCD09907863

CID:799235

PubChem ID:10834188

4-Bromo-1-trityl-1H-pyrazole Properties

Names and Identifiers

-

- 4-Bromo-1-trityl-1H-pyrazole

- 4-Bromo-1-tritylpyrazole

- 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-

- 4-Bromo-1-trityl-1H-pyraziole

- 4-bromo-1-(triphenylmethyl)-1H-pyrazole

- 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-

- N-trityl-4-bromopyrazole

- 4-bromo-1-N-tritylpyrazole

- 1-Trityl-4-bromo-1H-pyrazole

- 4-bromo-1-trityl-1-H-pyrazole

- CPENTLJGGGSVAJ-UHFFFAOYSA-N

- RB3227

- 6345AC

- TRA0007730

- AM62736

- SC-

- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)

- Pyrazole, 4-bromo-1-trityl- (7CI)

- 4-Bromo-1-triphenylmethyl-1H-pyrazole

- 95162-14-4

- SCHEMBL511015

- CHEMBL4919985

- 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE

- AKOS016002521

- VDA16214

- SY023837

- AS-9018

- DTXSID90445567

- MFCD09907863

-

- MDL: MFCD09907863

- InChIKey: CPENTLJGGGSVAJ-UHFFFAOYSA-N

- Inchi: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

- SMILES: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1

Computed Properties

- Exact Mass: 388.05800

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 4

- Monoisotopic Mass: 388.05751g/mol

- Heavy Atom Count: 25

- Complexity: 363

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 5.7

- Topological Polar Surface Area: 17.8

Experimental Properties

- LogP: 5.48580

- PSA: 17.82000

- Melting Point: 186-188 ºC (hexane )

- Solubility: Insuluble (7.4E-4 g/L) (25 ºC),

- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),

4-Bromo-1-trityl-1H-pyrazole Security Information

- Hazard Statement: H302-H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- Storage Condition:Sealed in dry,Room Temperature

- Signal Word:Warning

4-Bromo-1-trityl-1H-pyrazole Customs Data

- HS CODE:2933199090

- Customs Data:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-1-trityl-1H-pyrazole Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003LBS-5g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | >97% | 5g |

$70.00 | 2025-02-20 | |

| A2B Chem LLC | AB66808-1g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 98% | 1g |

$12.00 | 2024-07-18 | |

| Aaron | AR003LK4-250mg |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 97% | 250mg |

$5.00 | 2025-01-22 | |

| abcr | AB302128-5 g |

4-Bromo-1-trityl-1H-pyrazole, 95%; . |

95162-14-4 | 95% | 5 g |

€170.80 | 2023-07-20 | |

| Alichem | A049002406-10g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 95% | 10g |

$178.50 | 2023-08-31 | |

| Ambeed | A280030-1g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 98% | 1g |

$16.0 | 2025-02-26 | |

| Apollo Scientific | OR111071-1g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 95 | 1g |

£33.00 | 2025-02-19 | |

| Chemenu | CM120447-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95+% | 5g |

$108 | 2021-08-06 | |

| Crysdot LLC | CD11005199-5g |

4-Bromo-1-trityl-1H-pyrazole |

95162-14-4 | 95+% | 5g |

$94 | ||

| eNovation Chemicals LLC | D693363-5g |

4-Bromo-1-tritylpyrazole |

95162-14-4 | 95% | 5g |

$155 | 2021-09-27 |

4-Bromo-1-trityl-1H-pyrazole Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C; 1 h, 0 °C

1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt

1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Reference

- Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk, Tetrahedron Letters, 2016, 57(8), 895-898

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt

Reference

- Preparation of pyrrolopyridines as Tec kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

Reference

- Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope, Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 0 °C; 3 h, 70 °C

Reference

- Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Reference

- Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids, Heterocycles, 2010, 81(6), 1509-1516

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; overnight, rt

Reference

- Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ; 24 h, rt

Reference

- Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation, Journal of the American Chemical Society, 2023, 145(7), 3861-3868

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 2 h, 0 °C → rt

Reference

- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl Acrylates, Organic Letters, 2015, 17(5), 1142-1145

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 3 h, rt

Reference

- Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2, Journal of Organic Chemistry, 2018, 83(5), 2954-2958

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; rt; 2 h, 90 °C

Reference

- Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt

Reference

- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 90 min, 0 °C

1.2 36 h, 0 °C

1.3 Reagents: Water

1.2 36 h, 0 °C

1.3 Reagents: Water

Reference

- Solvent-free synthesis of metal-organic frameworks using low-melting metal salts, ChemRxiv, 2022, 1, 1-11

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Ethanol ; 0 °C

1.2 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Ethanol ; 0 °C

Reference

- Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligands, Medicinal Chemistry Research, 2022, 31(5), 735-748

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

Reference

- Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 12 h, 28 °C

Reference

- Pyrazolyl derivatives as SYK inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 40 h, rt

Reference

- Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 24 h, 80 °C

Reference

- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt; 30 min, 0 °C; 30 min, rt

1.2 20 min, 0 °C; 3 h, rt

1.3 Reagents: Water ; 0 °C

1.2 20 min, 0 °C; 3 h, rt

1.3 Reagents: Water ; 0 °C

Reference

- Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 2 d, rt

Reference

- Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP), World Intellectual Property Organization, , ,

4-Bromo-1-trityl-1H-pyrazole Raw materials

- 4-Bromopyrazole

- Benzene,1,1',1''-(iodomethylidyne)tris-

- Triphenylmethane

- (chlorodiphenylmethyl)benzene

4-Bromo-1-trityl-1H-pyrazole Preparation Products

4-Bromo-1-trityl-1H-pyrazole Related Literature

-

1. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581

95162-14-4 (4-Bromo-1-trityl-1H-pyrazole) Related Products

- 354-33-6(pentafluoroethane)

- 86-87-3(1-Naphthylacetic acid)

- 100-88-9(Cyclamic acid)

- 456-42-8(1-(chloromethyl)-3-fluorobenzene)

- 2411-89-4(o-Cresolphthalein complexone)

- 89-57-6(5-Aminosalicylic Acid)

- 3796-24-5(4-(Trifluoromethyl)pyridine)

- 396-01-0(Triamterene)

- 110-57-6(trans 1,4-Dichloro-2-butene)

- 4043-88-3((2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Purity:99%

Quantity:25g

Price($):177.0

atkchemica

(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Purity:95%+

Quantity:1g/5g/10g/100g

Price($):discuss personally